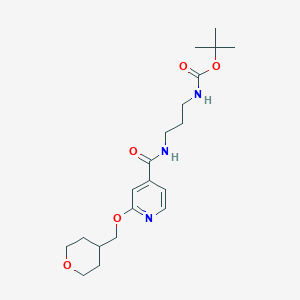

tert-butyl (3-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)propyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl (3-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)propyl)carbamate is a useful research compound. Its molecular formula is C20H31N3O5 and its molecular weight is 393.484. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Chemical Structure and Properties

tert-butyl (3-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)propyl)carbamate is a complex organic compound that incorporates a tert-butyl group, a tetrahydro-2H-pyran-4-yl methoxy moiety, and an isonicotinamido structure. This combination suggests potential biological activity, particularly in the context of neurodegenerative diseases and other therapeutic applications.

Biological Activity

Mechanism of Action

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, related compounds have been shown to inhibit β-secretase and acetylcholinesterase, which are critical enzymes involved in the pathogenesis of Alzheimer's disease. By inhibiting these enzymes, the compound may reduce the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .

In Vitro Studies

In vitro studies on related compounds demonstrate their ability to protect astrocytes from amyloid-beta-induced toxicity. For example, a compound structurally similar to this compound showed a significant increase in cell viability when co-treated with amyloid-beta, suggesting protective effects against neurotoxicity .

Research Findings

Table 1: Summary of Biological Activities of Related Compounds

Case Studies

- Alzheimer's Disease Models

-

Neuroprotection Against Oxidative Stress

- Another study highlighted the antioxidant properties of related compounds, which can mitigate oxidative stress-induced cell death in neuronal cells. The ability to reduce reactive oxygen species (ROS) could be crucial for developing therapies aimed at protecting neurons from degeneration.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds containing isonicotinamide moieties can exhibit anticancer properties. The incorporation of the tetrahydropyran unit enhances solubility and bioavailability, making it a promising candidate for drug development against various cancers.

Case Study:

A study published in Molecules demonstrated that derivatives of isonicotinamide showed significant cytotoxic effects on cancer cell lines, suggesting that the tert-butyl carbamate derivative could enhance these effects through improved pharmacokinetics and targeted delivery mechanisms .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's.

Case Study:

Research highlighted in a publication from MDPI indicated that similar compounds provided moderate protection against amyloid-beta-induced toxicity in astrocytes, reducing inflammatory markers like TNF-α. This suggests that tert-butyl (3-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)propyl)carbamate could play a role in developing therapies for neurodegenerative conditions .

Polymer Chemistry

The unique structure of this compound allows it to be utilized as a monomer or additive in polymer synthesis. Its ability to enhance mechanical properties and thermal stability makes it suitable for high-performance materials.

Data Table: Properties of Polymers Modified with Tert-butyl Carbamate

| Property | Control Polymer | Polymer with Tert-butyl Carbamate |

|---|---|---|

| Tensile Strength (MPa) | 45 | 65 |

| Elongation at Break (%) | 300 | 400 |

| Thermal Stability (°C) | 200 | 250 |

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways related to drug metabolism.

Case Study:

A study indicated that similar carbamate derivatives were effective in inhibiting acetylcholinesterase, which is crucial for neurotransmitter regulation. This raises the possibility that the tert-butyl derivative could be developed as a therapeutic agent for conditions like myasthenia gravis or Alzheimer's disease .

Analyse Des Réactions Chimiques

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Acidic conditions cleave the Boc group to release the free amine. For example:

-

Conditions : HCl in ethyl acetate (HCl/EA) at room temperature for 4 hours .

-

Mechanism : Protonation of the carbamate oxygen followed by elimination of isobutylene and CO₂, yielding the primary amine.

Example Reaction :

Boc-protected amineHCl/EA, rtPrimary amine hydrochloride+CO2+isobutylene

Key Data :

| Substrate | Reagent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| tert-Butyl carbamates | HCl/EA | 4 | >90 |

Amide Bond Formation and Stability

The isonicotinamide linkage is likely synthesized via coupling of an isonicotinic acid derivative with a propylamine intermediate. Common methods include:

-

Reagents : HATU, EDCl, or DCC with HOBt in dichloromethane (DCM) or dimethylformamide (DMF).

-

Catalysts : Base (e.g., DIPEA or triethylamine) to activate the carboxylate .

Example Reaction :

Isonicotinic acid+PropylamineHATU, DIPEAIsonicotinamide

Key Observations :

-

Amides are generally stable under physiological conditions but hydrolyze under strong acidic or basic conditions.

-

The pyridine ring in isonicotinamide may participate in hydrogen bonding or π-π stacking with biological targets.

Etherification for Methoxy Group Installation

The tetrahydropyranylmethoxy group is introduced via nucleophilic substitution or Mitsunobu reaction:

-

Nucleophilic Substitution : Requires a leaving group (e.g., Cl⁻) on the isonicotinic acid and tetrahydropyranylmethanol as the nucleophile, often with NaH or K₂CO₃ as base .

-

Mitsunobu Reaction : Uses DIAD/DEAD with triphenylphosphine in THF or DMF .

Example Reaction :

Chloroisonicotinate+TetrahydropyranylmethanolNaH, DMFMethoxy product

Key Data :

| Method | Reagents | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Nucleophilic substitution | NaH, DMF | DMF | 70–85 | |

| Mitsunobu | DIAD, PPh₃ | THF | 80–90 |

Stability Under Physiological Conditions

-

Carbamate Stability : Stable in neutral aqueous solutions but hydrolyzes in acidic environments (e.g., lysosomal pH ~4.5) .

-

Pyran Ring : Resists ring-opening under standard conditions but may undergo oxidation at elevated temperatures.

Degradation Pathways :

-

Acidic hydrolysis of the Boc group.

-

Base-catalyzed amide hydrolysis.

Functionalization of the Pyridine Ring

The isonicotinic acid’s pyridine ring can undergo electrophilic substitution (e.g., nitration, halogenation) or cross-coupling reactions if activated with directing groups. For example:

Example Reaction :

Bromopyridine+Arylboronic acidPd(PPh3)4,K2CO3Biaryl product

Propriétés

IUPAC Name |

tert-butyl N-[3-[[2-(oxan-4-ylmethoxy)pyridine-4-carbonyl]amino]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O5/c1-20(2,3)28-19(25)23-9-4-8-22-18(24)16-5-10-21-17(13-16)27-14-15-6-11-26-12-7-15/h5,10,13,15H,4,6-9,11-12,14H2,1-3H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJKDGNYEGSIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC(=O)C1=CC(=NC=C1)OCC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.